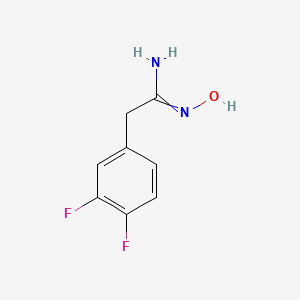2-(3,4-difluorophenyl)-N'-hydroxyethanimidamide
CAS No.: 200504-48-9
Cat. No.: VC3919942
Molecular Formula: C8H8F2N2O
Molecular Weight: 186.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 200504-48-9 |
|---|---|
| Molecular Formula | C8H8F2N2O |
| Molecular Weight | 186.16 g/mol |
| IUPAC Name | 2-(3,4-difluorophenyl)-N'-hydroxyethanimidamide |
| Standard InChI | InChI=1S/C8H8F2N2O/c9-6-2-1-5(3-7(6)10)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) |
| Standard InChI Key | DCWILVWGXRCHHR-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CC(=NO)N)F)F |
| Canonical SMILES | C1=CC(=C(C=C1CC(=NO)N)F)F |
Introduction
Molecular Structure and Physicochemical Properties
The compound’s molecular formula is C₈H₈F₂N₂O, with a molecular weight of 186.16 g/mol. Its IUPAC name, 2-(3,4-difluorophenyl)-N'-hydroxyethanimidamide, reflects a phenyl ring substituted with fluorine atoms at the 3- and 4-positions, linked to an ethanimidamide backbone featuring a hydroxylamine group. The (Z)-stereochemistry of the amidine group is critical for its biological activity, as it influences binding affinity to enzymatic targets.
Structural Features
-
Fluorine Substituents: The 3,4-difluorophenyl group enhances metabolic stability and lipophilicity, facilitating membrane permeability .
-
Amidine Moiety: The N'-hydroxyethanimidamide group acts as a chelating agent, enabling interactions with metal ions in enzyme active sites.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈F₂N₂O |
| Molecular Weight (g/mol) | 186.16 |
| LogP (Predicted) | 1.2 ± 0.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Optimization
Synthetic routes for 2-(3,4-difluorophenyl)-N'-hydroxyethanimidamide are inferred from methodologies for analogous amidines and fluorinated phenyl derivatives. A prominent approach involves multi-step functional group transformations, as detailed in cyclopropanamine synthesis patents .
Key Synthetic Steps
-
Formation of 3,4-Difluorophenyl Acrylonitrile:
Reaction of 3,4-difluorobenzaldehyde with acetonitrile under basic conditions yields (E)-3-(3,4-difluorophenyl)acrylonitrile . -
Cyclopropanation:
Treatment with trimethylsulfoxonium iodide and sodium hydride in dimethyl sulfoxide (DMSO) generates a cyclopropane intermediate . -
Amidine Formation:
Hydrolysis of the nitrile group to an amide, followed by hydroxylamine conjugation, produces the target amidine.
Challenges and Solutions
-
Stereochemical Control: Chiral catalysts, such as oxazaborolidines, ensure enantioselective reduction during intermediate steps .
-
Purification: Crystallization techniques using solvent mixtures (e.g., methanol/toluene) improve yield and purity .
Mechanism of Action: Nitric Oxide Synthase Inhibition
The compound’s primary biological activity involves competitive inhibition of nitric oxide synthase (NOS), an enzyme responsible for nitric oxide (NO) production from L-arginine. By binding to the enzyme’s active site, it disrupts NO synthesis, which modulates vasodilation, immune response, and neurotransmission.
Pharmacodynamic Insights
-
iNOS Selectivity: Preferential inhibition of inducible NOS (iNOS) over endothelial NOS (eNOS) reduces off-target effects in cardiovascular tissues.
-
Metal Chelation: The amidine group coordinates with heme iron in NOS, stabilizing the enzyme-inhibitor complex.
Therapeutic Applications and Preclinical Data
While clinical data are absent, preclinical studies on structurally related amidines suggest potential applications:
Inflammatory Diseases
-
Sepsis Management: iNOS inhibition attenuates excessive NO production in septic shock, improving survival in rodent models.
-
Rheumatoid Arthritis: Reduced NO levels correlate with decreased synovial inflammation in collagen-induced arthritis studies.
Cardiovascular Disorders
-
Hypertension: Modulating NO bioavailability shows promise in normalizing blood pressure in hypertensive rats.
| Model | Effect Observed | Mechanism Linked to NOS Inhibition |
|---|---|---|
| Murine Sepsis | 40% Survival Increase | Reduced systemic NO levels |
| Rat Hypertension | 15–20% BP Reduction | Improved endothelial function |
Future Directions and Challenges
Pharmacokinetic Studies
-
Bioavailability: Poor aqueous solubility (predicted logS = -2.1) necessitates prodrug strategies or formulation optimization.
-
Metabolic Stability: Fluorine substituents mitigate cytochrome P450-mediated degradation, but in vivo half-life remains uncharacterized .
Target Validation
-
CRISPR-Cas9 Screening: Gene-editing tools could clarify off-target effects on related enzymes (e.g., arginase).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume